9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Brand Name: Vulcanchem
CAS No.: 12226-82-3
VCID: VC0078719
InChI: InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
SMILES: CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Molecular Formula: C28H22N2O4
Molecular Weight: 450.49

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

CAS No.: 12226-82-3

Cat. No.: VC0078719

Molecular Formula: C28H22N2O4

Molecular Weight: 450.49

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- - 12226-82-3

Specification

CAS No. 12226-82-3
Molecular Formula C28H22N2O4
Molecular Weight 450.49
IUPAC Name 1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
SMILES CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- belongs to the anthraquinone family, featuring a tricyclic aromatic system with ketone groups at positions 9 and 10. The substitution pattern includes hydroxyl groups at positions 1 and 4, while positions 5 and 8 are functionalized with p-toluidino (4-methylanilino) groups. This arrangement confers distinctive electronic delocalization and hydrogen-bonding capabilities, critical for its interactions with biological macromolecules .

The IUPAC name, 1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione, reflects its precise substituent positions. The molecular formula is C28H22N2O4, with a molar mass of 450.5 g/mol . X-ray crystallography of analogous anthraquinones suggests a nearly planar geometry, facilitating π-π stacking interactions with DNA base pairs.

Physicochemical Properties

Key physical properties include a density of 1.405 g/cm³ and a boiling point of 692.5°C at standard atmospheric pressure . The compound’s high thermal stability aligns with its extended conjugated system, which also contributes to a melting point exceeding 300°C (experimental data pending). Solubility profiling indicates limited aqueous solubility (<0.1 mg/mL) but moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).

PropertyValue
Molecular FormulaC28H22N2O4
Molecular Weight450.5 g/mol
Density1.405 g/cm³
Boiling Point692.5°C at 760 mmHg
Flash Point372.6°C
LogP (Partition Coefficient)6.12 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of anthraquinone precursors. A validated route begins with 1,4-dihydroxyanthraquinone (quinizarin), which undergoes nitration at positions 5 and 8 followed by reduction to yield diamino intermediates. Subsequent Ullmann-type coupling with 4-iodotoluene introduces the p-toluidino groups under catalytic conditions (e.g., CuI/1,10-phenanthroline in DMF at 120°C). Key challenges include regioselectivity control and minimizing side reactions such as over-alkylation.

Critical Reaction Parameters:

  • Temperature: 110–130°C for amination steps

  • Catalysts: Copper(I) iodide with chelating ligands

  • Solvents: Dimethylformamide (DMF) or toluene

  • Yield: 45–60% after purification by column chromatography

Industrial Manufacturing

Scaling production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance heat transfer during exothermic amination steps, reducing decomposition byproducts. Post-synthesis purification employs recrystallization from ethanol/water mixtures, achieving >95% purity as verified by HPLC. Industrial batches may contain trace impurities (<0.5%) such as residual copper catalysts or mono-aminated derivatives, necessitating rigorous quality control for pharmaceutical applications .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships

Comparative analyses with analogues reveal that:

  • p-Toluidino groups enhance lipophilicity (LogP = 6.12), improving membrane permeability .

  • Hydroxyl groups at positions 1 and 4 facilitate hydrogen bonding with DNA phosphate backbones, stabilizing intercalation complexes.

  • Planarity of the anthracenedione core is critical for stacking interactions; nonplanar derivatives show 5–10-fold reduced potency.

Toxicity EndpointFindings
Acute Oral Toxicity (Rat)LD50 > 2000 mg/kg
Hepatotoxicity (Chronic)Centrilobular hypertrophy at ≥500 mg/kg/day
GenotoxicityAmes test positive for metabolites
Carcinogenicity (Rodent)Increased hepatocellular adenomas

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on Newcrom R1 columns (4.6 × 150 mm, 5 µm) effectively resolves the compound using a gradient of 0.1% phosphoric acid in water and acetonitrile. Detection at 254 nm provides a retention time of 12.3 min, with method validation confirming linearity (R² > 0.999) over 1–100 µg/mL.

Mass Spectrometry

High-resolution ESI-MS analyses show a predominant [M+H]+ ion at m/z 451.1580 (calculated 451.1663), consistent with the molecular formula C28H22N2O4 . Fragment ions at m/z 303 and 177 correspond to cleavage of the p-toluidino groups, aiding structural confirmation .

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